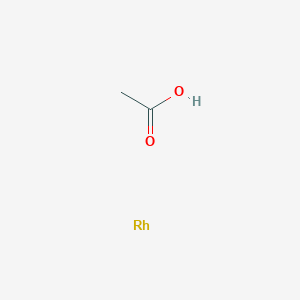

Acetic acid rhodium

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H4O2Rh |

|---|---|

Molecular Weight |

162.96 g/mol |

IUPAC Name |

acetic acid;rhodium |

InChI |

InChI=1S/C2H4O2.Rh/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

NENDHUHGFRLXEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.[Rh] |

Related CAS |

5503-41-3 42204-14-8 |

Origin of Product |

United States |

Structural and Coordination Chemistry of Dirhodium Ii Tetraacetate Complexes

Dirhodium Paddlewheel Architecture

The fundamental structure of dirhodium(II) tetraacetate is characterized by a unique arrangement of its constituent atoms, leading to specific symmetries and bonding interactions that dictate its chemical behavior.

The core of the complex features two rhodium atoms bridged by four acetate (B1210297) ligands. Each acetate ligand spans the two metal centers, with one oxygen atom coordinating to each rhodium atom. This arrangement results in a cage-like structure with the two rhodium atoms on the inside and the acetate groups forming the "blades" of the paddlewheel. When unligated at the axial positions, a freely rotating dirhodium tetracarboxylate with four identical ligands possesses D4h symmetry nih.gov. This high degree of symmetry arises from the presence of a principal four-fold rotation axis (C₄) passing through the two rhodium atoms, perpendicular C₂ axes, and a horizontal mirror plane (σh) jacobs-university.deuci.edu.

The structural parameters of the core are well-defined, with the Rh-Rh distance being a key feature that is sensitive to the nature of any axially coordinated ligands.

Table 1: Selected Bond Distances (Å) in Dirhodium(II) Tetraacetate Adducts

| Compound | Rh-Rh Distance (Å) | Rh-N Distance (Å) |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) | 2.2681(3) |

| [Rh₂(μ-O₂CC(CH₃)₃)₄(DBU)₂] | 2.4143(2) | 2.2587(10) |

Data sourced from single-crystal X-ray diffraction analysis of adducts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comresearchgate.net

The interaction between the two rhodium(II) centers is a defining characteristic of this complex. The Rh-Rh bond length is typically in the range of 2.38 to 2.52 Å, which is indicative of a single bond researchgate.net. The electronic configuration of the Rh(II) ions (d⁷) leads to a σ²π⁴δ²δ²π⁴ electron configuration for the dirhodium core, resulting in a formal Rh-Rh single bond sci-hub.se.

The electronic structure gives rise to distinct spectroscopic features. The electronic absorption spectrum is characterized by a low-energy transition, typically observed around 600-700 nm, which is assigned to the π(Rh₂) → σ(Rh₂) transition mdpi.com. The energy of this transition is sensitive to the nature of the ligands coordinated to the axial positions of the dirhodium core sci-hub.se. A higher energy band, which is less sensitive to axial ligation, is also observed around 450 nm sci-hub.se.

The dirhodium paddlewheel structure possesses two available axial coordination sites, one on each rhodium atom, which are perpendicular to the plane of the four acetate ligands. These sites are readily accessible to a variety of Lewis basic donor ligands mdpi.comacs.org. The coordination of axial ligands can influence the Rh-Rh bond length and the electronic properties of the complex researchgate.net.

The lability of ligands at these axial sites is a key feature of the chemistry of dirhodium(II) tetraacetate mdpi.com. Water molecules are weakly coordinated in aqueous solutions and can be easily displaced by other donor ligands nih.gov. The availability of these open axial coordination sites is considered crucial for the biological activity of these complexes acs.org.

Ligand Exchange Dynamics and Derivatization

A significant aspect of the chemistry of dirhodium(II) tetraacetate is its ability to undergo ligand exchange reactions. This allows for the modification of the complex's properties by replacing the acetate ligands or by forming adducts with external donor ligands.

The acetate ligands in [Rh₂(μ-O₂CCH₃)₄] can be replaced by other carboxylate or carboxamidate ligands nih.gov. This ligand exchange is a versatile method for synthesizing a wide range of dirhodium(II) complexes with tailored electronic and steric properties nih.gov. The exchange process is often achieved by reacting dirhodium(II) tetraacetate with an excess of the desired carboxylic acid or carboxamide nih.govrsc.org. This has been a key strategy in the development of chiral dirhodium catalysts for asymmetric synthesis nih.gov.

The general process for ligand exchange involves the coordination of the incoming ligand to an axial site, followed by protonation of a bridging acetate ligand and its subsequent departure as acetic acid, leading to the formation of a new bridge researchgate.net. This sequence is repeated until all acetate ligands are substituted researchgate.net.

Dirhodium(II) tetraacetate readily forms adducts with a variety of external donor ligands at its axial positions. These adducts are typically formed by the coordination of Lewis bases such as nitriles, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), alcohols, amines, and sulfoxides mdpi.com. The formation of these adducts can be observed through changes in the electronic absorption spectrum of the complex sci-hub.se.

The coordination of these external ligands is a reversible process, and the strength of the interaction depends on the donor ability of the ligand. For instance, nitrogenous ligands generally exhibit a strong affinity for the axial sites mdpi.com. The study of these adducts is important for understanding the mechanism of catalysis and the interactions of these complexes with biological molecules mdpi.comnih.gov.

Table 2: Examples of Adduct Formation with Dirhodium(II) Tetraacetate

| Donor Ligand | Type of Interaction |

| Acetonitrile | Axial coordination |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Axial coordination via imido-nitrogen |

| Ethanol (B145695) | Axial coordination |

| Amines | Axial coordination |

| Sulfoxides | Axial coordination |

Influence of Ligand Modification on Electronic and Steric Environment

The reactivity and selectivity of dirhodium(II) tetraacetate and its derivatives are profoundly influenced by the electronic and steric properties of their ligands. researchgate.net Modifications can be made to both the bridging equatorial carboxylate ligands and the labile axial ligands, allowing for the fine-tuning of the catalyst's environment to control reaction outcomes. researchgate.netwhiterose.ac.uk This strategic modification is a cornerstone of modern catalyst design, enabling high levels of chemo-, regio-, and stereoselectivity. whiterose.ac.uk

Equatorial Ligand Modification

The four bridging carboxylate ligands that form the characteristic "paddlewheel" structure are fundamental to the complex's stability and electronic character. Altering the substituents on these carboxylate groups directly modulates the electron density at the rhodium centers and changes the steric landscape around the catalytic sites.

Electronic Effects: The electrophilicity of the rhodium centers can be systematically adjusted by introducing either electron-donating or electron-withdrawing groups on the carboxylate ligands.

Electron-Withdrawing Groups (EWGs): Ligands with EWGs, such as trifluoroacetate, increase the Lewis acidity of the rhodium centers. acs.org This heightened electrophilicity makes the catalyst more reactive, which can lower the energy barriers for catalytic transformations like intramolecular cyclopropanation. acs.orgnih.gov Studies have established linear free energy relationships that correlate the electronic effects of substituents with the catalytic activity in the decomposition of diazo compounds. acs.org

Electron-Donating Groups (EDGs): Conversely, electron-donating substituents decrease the electrophilicity of the rhodium centers. For instance, in one study, the introduction of an electron-donating methoxy group on an arylacetate ligand had a minimal impact on enantioselectivity, whereas an electron-withdrawing bromo substituent led to a reduction in enantioselectivity. nih.gov

Steric Effects: The steric bulk of the equatorial ligands plays a critical role in controlling substrate approach and influencing the stereoselectivity of reactions.

Enantioselectivity: Chiral ligands are used to create a chiral environment around the dirhodium core, which is essential for asymmetric catalysis. nih.gov The bulk and specific geometry of these ligands can dictate the facial selectivity of a reaction. For example, catalysts with sterically demanding 1-naphthyl substituents have been shown to dramatically alter diastereoselectivity in C-H insertion reactions, favoring the formation of cis isomers over trans. nih.gov

Structural Distortions: Very bulky ligands can induce significant strain on the paddlewheel structure. The complex Rh₂(phesp)₂, which bears a bulky bidentate bis-carboxylate ligand, exhibits a strong distortion around the dirhodium core, evidenced by large torsion angles up to 9.0°. researchgate.net In some cases, the strategic orientation of numerous phenyl groups on the ligands can create a propeller-like chiral structure that further influences the catalytic environment. nih.gov

Table 1: Effects of Equatorial Ligand Modification on Dirhodium(II) Complexes

| Ligand Type / Substituent | Primary Effect | Influence on Dirhodium Core | Observed Outcome |

|---|---|---|---|

| Carboxylates with Electron-Withdrawing Groups (e.g., -CF₃) | Electronic | Increases electrophilicity (Lewis acidity) of Rh centers. | Enhances catalyst reactivity; can lower reaction barriers. acs.orgnih.gov |

| Carboxylates with Electron-Donating Groups (e.g., -OCH₃) | Electronic | Decreases electrophilicity of Rh centers. | Modulates reactivity; may have a smaller impact on enantioselectivity compared to EWGs. nih.gov |

| Bulky/Chiral Carboxylates (e.g., Triphenylcyclopropane carboxylates) | Steric | Creates a sterically hindered and chiral environment. | Controls diastereoselectivity and enantioselectivity. nih.govnih.gov |

| Bulky Bidentate Carboxylates (e.g., phesp) | Steric | Induces significant strain and structural distortion. | Results in large torsion angles around the Rh-Rh bond. researchgate.net |

Axial Ligand Modification

Dirhodium(II) paddlewheel complexes have two axial coordination sites that are crucial for catalysis, as they are where substrate binding and ligand exchange typically occur. acs.orgchemrxiv.org While axial coordination is generally weaker and more labile than the equatorial carboxylate binding, it has a significant electronic and steric influence. chemrxiv.orgnih.gov

Electronic Effects: The coordination of a Lewis base to an axial site directly perturbs the electronic structure of the dirhodium core. chemrxiv.org

Frontier Orbitals: Axial ligation leads to the population of the vacant Rh-Rh σ* antibonding orbital. chemrxiv.org This interaction weakens and lengthens the Rh-Rh bond. The extent of this lengthening is sensitive to the nature of the axial ligand, with observed bond lengths varying from 2.38 to 2.52 Å. researchgate.net

Spectroscopic Changes: The electronic perturbation caused by axial ligation is often observable as a distinct color change in the complex. chemrxiv.org This phenomenon can be quantitatively studied using techniques such as triple resonance NMR experiments, which show that the donor strength of a labile axial ligand correlates with the deshielding of the ¹⁰³Rh chemical shift. chemrxiv.org

Steric Effects: Axial ligands can sterically block or guide the approach of a substrate to the active rhodium center.

Site-Blocking: The presence of a coordinated ligand at an axial site is a prerequisite for many catalytic reactions. However, in some contexts, particularly biological applications, the blocking of axial sites can inhibit activity. nih.gov A study comparing three dirhodium(II,II) complexes showed that the availability of an open axial coordination site was necessary for the complex to effectively stabilize duplex DNA and inhibit transcription. nih.gov The complexes where one or both axial sites were blocked by a chelating ligand showed significantly reduced biological activity. nih.gov

Table 2: General Influence of Axial Ligands on Rh-Rh Bond Length

| Axial Ligand (L) | Influence on Rh-Rh Bond | Typical Bond Length Range (Å) |

|---|---|---|

| None (or weakly coordinating solvent) | Minimal perturbation of the Rh-Rh σ* orbital. | Shorter end of the observed range (e.g., ~2.39 Å). wikipedia.org |

| Lewis Bases (e.g., H₂O, Pyridine, N-heterocyclic carbenes) | Donates electron density into the Rh-Rh σ* orbital, weakening the bond. | Variable, can extend up to 2.52 Å depending on donor strength. researchgate.netnih.gov |

Synthetic Methodologies for Rhodium Ii Acetate and Its Derivatives

Preparation Routes from Rhodium(III) Precursors

The most common starting material for the synthesis of rhodium(II) carboxylates is hydrated rhodium(III) chloride (RhCl₃·xH₂O), an accessible and relatively stable precursor. The conversion from Rh(III) to the dimeric Rh(II) paddlewheel structure necessitates a reduction of the metal center, typically accompanied by the coordination of four carboxylate ligands.

Reductive ligation is a direct and widely employed method for synthesizing rhodium(II) acetate (B1210297) and its derivatives from rhodium(III) salts. This strategy involves the simultaneous reduction of Rh(III) to Rh(II) and the ligation of carboxylate groups in a single operation.

A classic and common procedure involves heating hydrated rhodium(III) chloride in a mixture of the carboxylic acid (e.g., acetic acid) and a reducing agent, often an alcohol like ethanol (B145695). wikipedia.orgchemeurope.comnih.gov The alcohol serves as the reductant, while the carboxylic acid acts as both the solvent and the source of the bridging acetate ligands. nih.gov Sodium acetate is frequently added to the reaction mixture to facilitate the process. nih.gov

A significant challenge in this approach is preventing the over-reduction of rhodium to its metallic state (Rh(0)), which appears as an insoluble black precipitate known as rhodium black. nih.govacs.org This is particularly problematic when synthesizing more complex or chelating carboxylate derivatives. nih.gov Research has shown that the addition of key inorganic additives can suppress this side reaction and improve yields. For instance, the inclusion of lithium salts, such as lithium carbonate (Li₂CO₃) and lithium chloride (LiCl), has proven beneficial. Li₂CO₃ offers a good balance of cost and efficiency, while LiCl enhances the solubility of the rhodium(III) precursor, likely by forming a tetrachlororhodate complex, which contributes to a more robust and higher-yielding process, especially on a larger scale. acs.org

The general reaction can be summarized as: 2 RhCl₃·xH₂O + 4 RCOOH + 4 NaOOCR + 2 CH₃CH₂OH → [Rh₂(OOCR)₄] + ...

Table 1: Effect of Additives in Reductive Ligation for Rh₂(esp)₂ Synthesis A representative example illustrating the impact of additives on yield.

| Entry | Additive | Yield (%) | Observations |

| 1 | None | Low | Extensive formation of rhodium black nih.gov |

| 2 | Li₂CO₃ | Moderate-High | Suppresses over-reduction acs.org |

| 3 | Li₂CO₃ + LiCl | High | Enhanced yield and process robustness acs.org |

An alternative and innovative approach to accessing certain rhodium(II) carboxylates involves an oxidative rearrangement strategy. nih.govacs.org This method is particularly useful for synthesizing complexes with sterically congested carboxylate ligands, such as α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid (esp). nih.gov

This strategy focuses on the synthesis of the ligand itself, which is then reacted with a rhodium precursor. Specifically, it utilizes the oxidative rearrangement of 1,3-diketones in basic media to produce all-carbon quaternary carboxylates. nih.govacs.org This avoids harsher methods like nitrile anion alkylation for creating the ligand, offering a milder and more efficient pathway. acs.org Once the specialized ligand is synthesized, it can be reacted with a Rh(III) salt under reductive conditions, similar to those described above, to yield the final rhodium(II) carboxylate complex. acs.org This two-pronged approach—innovative ligand synthesis followed by a refined reductive ligation—demonstrates the strategic advancements in producing complex and privileged rhodium(II) catalysts. nih.govacs.org

Translating the synthesis of rhodium(II) acetate and its derivatives to a larger, process scale introduces several critical considerations. Reproducibility, safety, cost-effectiveness, and ease of isolation are paramount. For the reductive ligation of RhCl₃·xH₂O, a controlled temperature ramp to reach reflux is crucial for obtaining reproducible results in gram-scale synthesis. acs.org

The oxidative rearrangement strategy for ligand synthesis also presents benefits for process-scale production by avoiding the use of hazardous reagents like n-butyllithium (n-BuLi) and cryogenic conditions, which are often required for nitrile anion chemistry. nih.gov

Ligand Metathesis for Accessing Modified Rhodium(II) Carboxylates

Ligand metathesis, or ligand exchange, is a powerful and versatile method for synthesizing a wide variety of modified rhodium(II) carboxylates starting from a pre-formed rhodium(II) source, most commonly rhodium(II) acetate or rhodium(II) trifluoroacetate. chemeurope.comnih.gov This method is particularly valuable for introducing functionalized, chiral, or sterically demanding carboxylate ligands that might not be compatible with the conditions of direct synthesis from Rh(III) precursors.

The process typically involves heating the starting rhodium(II) carboxylate (e.g., [Rh₂(OAc)₄]) with a large excess of the desired carboxylic acid (R'COOH). The equilibrium is driven forward by the continuous removal of the displaced, more volatile carboxylic acid (acetic acid). nih.gov

[Rh₂(OAc)₄] + 4 R'COOH ⇌ [Rh₂(OOCR')₄] + 4 HOAc

This technique has been successfully used to prepare a diverse library of rhodium(II) catalysts. For example, novel chiral rhodium carboxylates have been synthesized by exchanging the acetate ligands with enantiopure 2-alkoxy-substituted arylacetate ligands. d-nb.info In this procedure, the custom-synthesized chiral acids are reacted with a rhodium source to afford the desired chiral catalysts in moderate to good yields following purification. d-nb.info While effective, high-temperature ligand metathesis can be less efficient for producing certain bulky catalysts compared to newer direct synthesis methods. acs.org

Isolation and Characterization Techniques in Synthetic Studies

The successful synthesis of rhodium(II) acetate and its derivatives relies on robust methods for their isolation and thorough characterization to confirm purity and structure.

Isolation: The isolation procedure for these emerald-green compounds typically begins with the cooling of the reaction mixture to induce crystallization. google.com The crude product is then collected by filtration. mdpi.comresearchgate.net Purification is most commonly achieved through recrystallization from a suitable solvent, such as anhydrous methanol (B129727). google.com In other cases, the product may precipitate directly from the reaction mixture, after which it is filtered, washed with a solvent like tetrahydrofuran (THF) to remove unreacted starting materials, and dried under vacuum. mdpi.comresearchgate.net For more complex or less crystalline derivatives, chromatographic purification may be necessary. d-nb.info

Characterization: A combination of spectroscopic and analytical techniques is employed to unequivocally identify the synthesized rhodium(II) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of the organic carboxylate ligands and to verify the successful coordination to the rhodium centers. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic stretching frequencies of the carboxylate groups.

UV-Visible (Vis) Spectroscopy: The electronic structure of the dirhodium core gives rise to characteristic absorptions in the visible region, which can be analyzed to study the electronic effects of the ligands. researchgate.net

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the rhodium(II) paddlewheel complexes, providing exact bond lengths (such as the characteristic Rh-Rh bond) and angles. mdpi.comresearchgate.net

Elemental Analysis: This technique provides the elemental composition (C, H, N, etc.) of the compound, which is used to confirm its empirical formula. mdpi.com

Table 2: Summary of Common Characterization Techniques

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Structure and purity of organic ligands mdpi.comresearchgate.net |

| IR Spectroscopy | Presence and coordination mode of carboxylate groups researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions within the dirhodium core researchgate.net |

| X-ray Diffraction | Definitive molecular structure and bond lengths mdpi.comresearchgate.net |

| Elemental Analysis | Confirmation of empirical formula mdpi.com |

Mechanistic Principles of Rhodium Ii Catalyzed Reactions

Generation and Reactivity of Rhodium Carbenoids

Rhodium carbenoids are key intermediates in a vast array of synthetic transformations, including cyclopropanation, C-H insertion, and ylide formation. nih.gov They are typically generated from the catalytic decomposition of diazo compounds. The reactivity of these transient species is heavily influenced by their electronic properties, which can be tuned by the catalyst and the substituents on the diazo precursor. rsc.orgprinceton.edu

The formation of a rhodium carbenoid begins with the reaction of a dirhodium(II) catalyst with a diazo compound. nih.gov This process involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. u-tokyo.ac.jp The generally accepted mechanism proceeds through the initial, rapid formation of a rhodium-diazo complex. nih.gov This is followed by the rate-limiting extrusion of N₂, which leads to the formation of the electrophilic rhodium-carbene intermediate. nih.govresearchgate.net A significant nitrogen-15 (B135050) kinetic isotope effect provides strong evidence for this proposed mechanism, indicating extensive C-N bond cleavage in the transition state. nih.govresearchgate.net

The structure of the resulting carbenoid involves the carbene carbon atom coordinated to one of the rhodium centers of the dirhodium paddlewheel complex. princeton.edu The second rhodium atom is thought to act as an "electron sink," which helps to stabilize the intermediate while increasing the electrophilicity of the carbene carbon. princeton.edu

In certain cases, the initially formed carbenoid can undergo further intramolecular reactions to generate other reactive intermediates. For instance, α-diazo imides react with rhodium(II) catalysts to first form a carbenoid, which then cyclizes onto the neighboring amide carbonyl oxygen. rsc.org This sequence generates a mesoionic ylide known as a 1,3-oxazolium-4-oxide, or isomünchnone, which can participate in [3+2]-cycloaddition reactions. rsc.org Similarly, α-diazo ketones can form cyclic carbonyl ylide dipoles that can be trapped by dipolarophiles. rsc.org

| Precursor | Catalyst | Intermediate | Subsequent Reaction | Ref |

| Diazo Compound | Dirhodium(II) Complex | Rhodium Carbenoid | C-H Insertion, Cyclopropanation | nih.gov |

| α-Diazo Imide | Rh(II) Catalyst | Rhodium Carbenoid → Isomünchnone | [3+2] Cycloaddition | rsc.org |

| α-Diazo Ketone | Rh₂(OAc)₄ | Rhodium Carbenoid → Carbonyl Ylide | Intramolecular Cycloaddition | rsc.org |

The reactivity and selectivity of rhodium carbenoids are intrinsically linked to their stability and electrophilicity. caltech.edu These properties are tunable through the electronic nature of both the bridging ligands on the dirhodium catalyst and the substituents on the diazo compound. rsc.orgprinceton.edu Catalysts with electron-withdrawing ligands, such as rhodium(II) perfluorobutyrate (Rh₂(pfb)₄), generate more electrophilic carbenoids. rsc.org This increased electrophilicity enhances the rate of reactions like intramolecular C-H insertion. rsc.org

The substituents on the diazo precursor play a crucial role in modulating the carbenoid's nature. princeton.edu These are often categorized based on their electronic effects:

Acceptor groups (e.g., esters, ketones) increase the electrophilicity of the carbene carbon. Carbenoids derived from diazo compounds with two acceptor groups are highly electrophilic. princeton.edu

Donor groups (e.g., aryl, vinyl) can stabilize the carbenoid intermediate through resonance. princeton.edu

Donor/acceptor carbenes , derived from diazo compounds bearing both a donor and an acceptor group, represent a balanced and highly useful class of intermediates. nih.gov The donor group attenuates the reactivity, making these carbenes less prone to dimerization and capable of highly selective C-H functionalization reactions. nih.govnih.gov

The ideal metal complex for generating a reactive yet stable carbenoid is one that binds the carbene carbon through strong σ-donation from the carbene to the metal and weak π-back-donation from the metal to the carbene. caltech.edu This combination stabilizes the intermediate but preserves sufficient electrophilicity for it to react with substrates. u-tokyo.ac.jpcaltech.edu

| Diazo Substituent Type | Example Substituents | Carbenoid Character | Typical Reactivity | Ref |

| Acceptor | -CO₂R, -COR | Highly Electrophilic | Prone to side reactions | princeton.edu |

| Donor/Acceptor | Aryl, -CO₂R | Stabilized, Selective | Controlled C-H functionalization | nih.gov |

Nitrenoid and Oxo-Transfer Intermediates

Beyond carbene chemistry, rhodium(II) catalysts can facilitate reactions involving other reactive intermediates, such as nitrenoids and species capable of oxygen transfer. These transformations expand the synthetic utility of rhodium catalysis to include the formation of C-N and C-O bonds.

Rhodium-catalyzed nitrenoid transfer provides a powerful method for C-H amination. nih.gov Recent studies have shown that photo-responsive rhodium-hydroxamate complexes can serve as precursors to transient nitrenoids upon photoactivation. nih.govd-nb.infonih.gov Mechanistic investigations, including EPR spectroscopy and DFT calculations, suggest that photoirradiation of these complexes leads to the formation of electrophilic Fischer-type rhodium-acylnitrenoid intermediates. nih.govnih.gov These reactive species can then undergo transfer reactions with a variety of substrates, including hydrocarbons, amines, and alcohols, to forge new C-N, N-N, and N-O bonds. nih.govnih.gov The electrophilicity of the nitrenoid, and thus its reactivity, can be influenced by the electronic properties of the ligands on the rhodium complex. d-nb.info

In addition to nitrogen-atom transfer, rhodium carbenoids have been shown to mediate unusual oxygen-atom transfer reactions. nih.gov In one example, the reaction of a diazo sulfonylamidine in the presence of a chiral rhodium(II) carboxylate catalyst resulted in an enantioselective oxygen transfer from the stable sulfonamide sulfur(VI) atom to the carbene carbon. nih.gov This transformation, which forms a chiral sulfinylamidine, demonstrates that rhodium carbenes can be sufficiently electrophilic to react with the generally inert sulfonyl group. nih.gov In this process, the dirhodium center acts as both a catalyst for diazo decomposition and an "electron sink" to facilitate the complex sequence of bond-forming and-breaking events. nih.gov

Kinetic and Thermodynamic Aspects of Catalytic Cycles

The efficiency and selectivity of rhodium(II)-catalyzed reactions are dictated by the kinetics and thermodynamics of the entire catalytic cycle. Identifying the rate-determining step and understanding the role of ligand dynamics are essential for optimizing reaction conditions and catalyst design.

For a wide range of rhodium-catalyzed transformations involving diazo compounds, kinetic studies have shown that the rate-determining step (RDS) is often the decomposition of the diazo compound itself—specifically, the irreversible extrusion of N₂ to generate the rhodium carbenoid intermediate. researchgate.netresearchgate.netrsc.org This is frequently observed in reactions like cyclopropanation and insertions into polar X-H bonds (e.g., O-H, N-H), where the subsequent carbene transfer step is very fast. nih.govresearchgate.netrsc.org Many of these reactions exhibit Michaelis-Menten kinetics, which is consistent with the pre-equilibrium formation of a rhodium-diazo complex before the rate-limiting nitrogen loss. nih.govresearchgate.net

However, the nature of the RDS can change depending on the substrate and the specific transformation. A notable exception is the C-H insertion of donor/acceptor carbenes into unactivated C-H bonds, such as those in alkanes. nih.gov Detailed kinetic studies of the functionalization of cyclohexane (B81311) revealed that the C-H functionalization step itself, rather than carbene formation, is rate-determining. nih.gov The reaction showed a positive order in both the catalyst and cyclohexane but was zero-order in the diazo compound, which is consistent with the C-H insertion being the slow step under conditions of substrate saturation. nih.gov Furthermore, in some systems, Hammett plots have shown nonlinear curvature, suggesting a change in the rate-limiting step as the electronic properties of the diazo substrate are varied. researchgate.net In other rhodium-catalyzed systems not involving carbenoids, such as a transfer hydroarylation reaction, the turnover-limiting step was identified through kinetic analysis as a β-carbon elimination event. nih.gov

| Reaction Type | Substrate | Typical Rate-Determining Step | Ref |

| Cyclopropanation | Styrene, Diazoacetate | N₂ extrusion from Rh-diazo complex | nih.govresearchgate.net |

| X-H Insertion (O-H, N-H) | Alcohols, Amines | N₂ extrusion from Rh-diazo complex | rsc.org |

| C-H Insertion | Cyclohexane, Aryldiazoacetate | C-H functionalization/insertion | nih.gov |

| Transfer Hydroarylation | Ketone, Alcohol | β-Carbon elimination | nih.gov |

Ligand dynamics, including dissociation and association, are fundamental to nearly all transition-metal-catalyzed cycles, as they open coordination sites for substrate binding and facilitate product release. numberanalytics.com In rhodium catalysis, these pathways are critical for generating the active catalytic species. For instance, in Wilkinson's catalyst, RhCl(PPh₃)₃, the dissociation of a phosphine (B1218219) ligand is a crucial initial step to create a vacant site for substrate coordination. numberanalytics.com

In the context of dirhodium(II) carbenoid chemistry, axial ligands such as nitriles or ethers can coordinate to the vacant axial sites of the paddlewheel complex. researchgate.net Kinetic studies have shown that these axial ligands act as inhibitors through a mixed inhibition mechanism, meaning they can bind to both the free catalyst and the catalyst-substrate complex. researchgate.net This indicates that the active catalyst likely uses only one of its two axial coordination sites for catalysis at any given time. researchgate.net

Role of Rhodium Oxidation States and Redox Processes in Catalysis

The catalytic efficacy of rhodium compounds, including rhodium(II) acetate (B1210297), is intrinsically linked to the accessible oxidation states of the rhodium metal center and the redox processes that interconvert them. Rhodium can exist in a range of oxidation states, from -3 to +5, with the +1, +2, and +3 states being the most common and catalytically relevant. libretexts.org The paddlewheel structure of dirhodium(II) tetraacetate, featuring a Rh-Rh single bond, provides a unique platform for catalysis, where both rhodium centers can participate in reactions. researchgate.netsnnu.edu.cn

The oxidation state of the rhodium catalyst significantly influences its reactivity and the types of chemical transformations it can mediate. researchgate.net For instance, while Rh(I) complexes are renowned for their role in hydrogenation and hydroformylation reactions, dirhodium(II) catalysts, such as dirhodium(II) tetraacetate, are particularly effective in mediating reactions involving carbene and nitrene intermediates. libretexts.orgacs.org

Redox processes, primarily oxidative addition and reductive elimination, are fundamental to many rhodium-catalyzed reaction cycles. youtube.com Oxidative addition involves the addition of a substrate to the metal center, leading to an increase in the metal's oxidation state by two. libretexts.orgyoutube.com Conversely, reductive elimination is the reverse process, where a product is eliminated from the metal center, and the metal's oxidation state is reduced by two. libretexts.orgyoutube.com These processes allow the catalyst to be regenerated and participate in multiple catalytic turnovers.

In the context of dirhodium(II) tetraacetate catalysis, the Rh(II) state is generally maintained throughout the catalytic cycle in many reactions, such as cyclopropanation and C-H insertion with diazo compounds. rsc.org The catalytic cycle for these reactions typically involves the formation of a rhodium-carbene intermediate from the reaction of the dirhodium(II) catalyst with a diazo compound, with the extrusion of nitrogen. rsc.org This intermediate then proceeds to react with a substrate, and the catalyst is regenerated in its Rh(II) state.

However, there are instances where the oxidation state of the rhodium in dirhodium(II) catalysts does change during the catalytic process. For example, in certain oxidation reactions, a Rh(II)/Rh(III) redox couple may be operative. The carboxamidate-ligated dirhodium(II) complexes, which have a lower oxidation potential than their carboxylate counterparts like dirhodium(II) tetraacetate, are particularly effective catalysts for various oxidations, including allylic and benzylic oxidations. nih.gov

Research has shown that under specific conditions, the dirhodium(II) core can be oxidized. For instance, under aerobic conditions and in the presence of glutathione, dirhodium(II) tetraacetate can be oxidized to binuclear Rh(III) species. nih.govnih.gov This observation highlights the accessibility of the Rh(III) state from the Rh(II) precursor and its potential involvement in catalytic or deactivation pathways.

The choice of ligands coordinated to the dirhodium core plays a crucial role in modulating the redox properties of the catalyst. Electron-withdrawing ligands, for example, can increase the oxidation potential of the dirhodium(II) center, making it more difficult to oxidize. Conversely, electron-donating ligands can lower the oxidation potential, rendering the catalyst more susceptible to oxidation but also potentially more active in certain oxidative catalytic cycles. nih.gov

Research Findings on Rhodium Oxidation States in Catalysis

Several studies have investigated the role of rhodium oxidation states in catalysis, providing insights into the mechanistic pathways of various transformations.

Interactive Table: Comparison of Dirhodium(II) Catalysts in C-H Functionalization

| Catalyst | Reaction | Substrate | Product(s) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Source |

| Rh₂(R-TCPTAD)₄ | C-H Functionalization | 4-Ethyltoluene | 2° functionalized product | 5.8:1 | 71% | nih.gov |

| Rh₂(S-TPPTTL)₄ | C-H Functionalization | 4-Ethyltoluene | 2° functionalized product | 20:1 | 88% | nih.gov |

| Extended Bowl Catalysts | C-H Functionalization | 4-Ethyltoluene | 2° functionalized product | - | 91-97% | nih.gov |

The data above illustrates how the ligand framework around the dirhodium(II) core influences the selectivity and efficiency of C-H functionalization reactions, which are believed to proceed through a Rh(II) catalytic cycle. nih.gov

Further research has elucidated the redox behavior of dirhodium(II) compounds in the presence of biological molecules.

Interactive Table: Redox Transformation of Dirhodium(II) Tetraacetate

| Reactant | Conditions | Observed Transformation | Product Species | Analytical Techniques | Source |

| Dirhodium(II) tetraacetate | Aerobic, aqueous solution (pH 7.4), Glutathione | Oxidation of Rh(II) to Rh(III) | Binuclear [RhIII₂(HA)₄]²⁻ and [RhIII₂(HA)₅]⁴⁻ ions | UV-vis, ESI-MS, EXAFS, ¹³C CPMAS NMR | nih.govnih.gov |

This study demonstrates a clear redox process where the Rh(II) centers in dirhodium(II) tetraacetate are oxidized to Rh(III) in the presence of a biological thiol under aerobic conditions. nih.govnih.gov While this particular study focuses on the interaction with a biological molecule, it provides direct evidence for the feasibility of the Rh(II) to Rh(III) oxidation, a process that can be relevant in certain catalytic oxidation reactions.

Applications of Rhodium Ii Acetate in Specific Catalytic Transformations

Rearrangement Reactions

Transition metal catalysts, particularly those based on rhodium, play a crucial role in promoting various rearrangement reactions by generating reactive intermediates such as metal carbenoids.

The Wolff rearrangement is a fundamental organic transformation where an α-diazocarbonyl compound is converted into a ketene (B1206846) intermediate through the extrusion of nitrogen gas and a 1,2-rearrangement. Rhodium(II) acetate (B1210297) is a highly effective catalyst for this process, initiating the reaction by coordinating to the diazo compound and facilitating the formation of a rhodium carbenoid. scielo.org.mxrsc.orgwikipedia.orglibretexts.org

The mechanism typically involves the decomposition of the diazo compound by Rh₂(OAc)₄, generating a rhodium carbenoid species. This highly reactive intermediate can then undergo a 1,2-migration (Wolff rearrangement) to form a ketene. The resulting ketene is a versatile intermediate that can be trapped by various nucleophiles, such as water, alcohols, or amines, to yield carboxylic acids, esters, or amides, respectively. wikipedia.org Alternatively, ketenes can participate in [2+2] cycloaddition reactions.

A notable example of Rh₂(OAc)₄-mediated Wolff rearrangement involves the reaction of 3-diazo-1-(indol-3-yl)-propane-1,2-dione. Treatment with catalytic Rh₂(OAc)₄ in dichloromethane (B109758) yielded 3-acetylindole (B1664109) in 70% yield, proceeding via a Wolff rearrangement followed by decarboxylation of the intermediate β-ketoacid. scielo.org.mx Rhodium(II) acetate also catalyzes the "thia-Wolff rearrangement" of α-diazo thiol esters, producing thio-substituted ketenes that react with ketenophiles to form four-membered rings, such as thiocyclobutanones and β-lactams. acs.org Furthermore, Rh₂(OAc)₄ can promote vinylogous Wolff rearrangements, leading to vinylogous Wolff products through cyclopropane (B1198618) intermediates. wikipedia.org

Table 1: Rhodium(II) Acetate in Wolff Rearrangement

| Substrate (α-Diazo Carbonyl Compound) | Catalyst | Product(s) | Yield (%) | Reference |

| 3-Diazo-1-(indol-3-yl)-propane-1,2-dione | Rh₂(OAc)₄ | 3-Acetylindole | 70 | scielo.org.mx |

| α-Diazo thiol esters | Rh₂(OAc)₄ | Thio-substituted ketenes (leading to thiocyclobutanones, β-lactams, etc.) | Excellent | acs.org |

Other Catalytic Transformations

Beyond rearrangement reactions, Rhodium(II) acetate demonstrates significant utility in a range of other catalytic processes.

Rhodium(II) acetate and related rhodium complexes are effective catalysts for the hydrosilylation of alkynes, a process involving the addition of a silicon-hydrogen (Si-H) bond across the alkyne triple bond to form vinylsilanes. matthey.comsnnu.edu.cnrsc.orgmdpi.comcsic.esuta.eduacs.org The regioselectivity and stereoselectivity of this reaction can be influenced by the specific rhodium catalyst and reaction conditions.

Rhodium(II) acetate has been shown to catalyze the hydrosilylation of enamides and N-vinylureas with dimethylphenylsilane, yielding 1-(trialkylsilyl)alkylamine derivatives with good to high yields and high regio- and site-selectivity. rsc.org Rhodium(II) perfluorobutyrate, a related rhodium(II) carboxylate, catalyzes the hydrosilylation of 1-alkynes, often involving trans addition and rearrangement to allylsilanes. snnu.edu.cn Research has also explored the use of rhodium catalysts, including Rh(II) acetate, for the hydrosilylation of internal alkynes, where additives can significantly influence the selectivity towards specific isomers, such as β-(Z)-vinylsilanes. up.ac.za While some studies utilize Rh(III) or Rh(I) complexes for specific selectivities in alkyne hydrosilylation, Rh(II) acetate remains a key catalyst in this area. csic.esuta.eduacs.org

Table 2: Rhodium(II) Acetate in Alkyne Hydrosilylation

| Alkyne Substrate | Silane | Catalyst | Product Type | Yield (%) | Selectivity (e.g., β-(Z)) | Reference |

| 1-Alkynes | Not specified | Rh₂(PFB)₄ | Allylsilanes (via rearrangement) | Not specified | Not specified | snnu.edu.cn |

| Enamides, N-vinylureas | Dimethylphenylsilane | Rh₂(OAc)₄ | 1-(Trialkylsilyl)alkylamine derivatives | Good to high | Regio- and site-selective | rsc.org |

| Internal alkynes | HSiMe₂Ph, HSiEt₃ | Rh₂(OAc)₄ | β-(Z)-vinylsilanes, β-(E)-vinylsilanes, etc. | Quantitative | Excellent for β-(Z) | up.ac.za |

Rhodium(II) acetate and related rhodium complexes serve as catalysts for the oxidation of alcohols, converting them into aldehydes, ketones, or carboxylic acids. matthey.comguidechem.com These reactions are often performed using molecular oxygen (air) as the oxidant under relatively mild conditions.

One study reported the use of Rh polymer incarcerated catalysts, prepared using Rh₂(OAc)₄, for the aerobic oxidation of aryl alcohols like 1-phenylethanol (B42297). The catalytic activity was found to be enhanced by the presence of water. For instance, 1-phenylethanol was converted to acetophenone (B1666503) in 92% yield under these conditions. whiterose.ac.uk Another investigation explored rhodium-catalyzed oxidation of benzyl (B1604629) alcohol, yielding benzaldehyde (B42025) and benzoic acid, with yields varying based on the presence of a base such as sodium acetate or potassium carbonate. rsc.org Dirhodium(II) carboxylates have also been noted for catalyzing the oxidation of allylic and benzylic alcohols. snnu.edu.cn

Table 3: Rhodium(II) Acetate in Alcohol Oxidation

| Alcohol Substrate | Catalyst | Oxidant | Product(s) | Yield (%) | Reference |

| Aryl alcohols | Rh polymer incarcerated catalysts (from Rh₂(OAc)₄) | Air | Ketones (e.g., Acetophenone) | High | whiterose.ac.uk |

| Benzyl alcohol | Rh-catalyzed system | Air | Benzaldehyde, Benzoic acid | 18-44% (Aldehyde), 19-53% (Acid) | rsc.org |

| Allylic and benzylic alcohols | Dirhodium(II) carboxylates | Air | Oxidation products (implied) | Not specified | snnu.edu.cn |

Rhodium complexes, including those featuring acetate ligands, are being explored for their potential in electrocatalysis, particularly in water splitting and carbon dioxide reduction. mdpi.comosti.gov While direct applications of Rhodium(II) acetate dimer in electrocatalysis are less extensively documented in the provided literature compared to other rhodium species, its acetate ligands are relevant in systems designed for electrochemical reactions.

Rhodium catalysts with acetate ligands have been employed in water splitting for hydrogen evolution. mdpi.com For example, Rh-based catalysts with acetate ligands have demonstrated significant turnover numbers in photocatalytic hydrogen production. mdpi.com Broader research in electrocatalysis investigates rhodium complexes for CO₂ reduction, although specific roles for Rhodium(II) acetate in these processes are not explicitly detailed in the provided snippets. osti.govwebsite-files.com Studies involving rhodium nanocrystals also highlight their application in water electrolysis. utoronto.carsc.org

Table 4: Rhodium-Acetate Ligand Systems in Electrocatalysis

| Application | Catalyst Type | Medium | Performance Metric | Reference |

| H₂ Evolution (Water Splitting) | Rhodium catalysts with acetate ligands (e.g., Rh₅–₉) | Water | Turnover numbers (TONCat) up to 1140 | mdpi.com |

Compound List:

Rhodium(II) acetate (Rh₂(OAc)₄)

α-Diazo carbonyl compounds

Ketene

3-Acetylindole

Thio-substituted ketenes

β-Lactams

Thiocyclobutanones

Vinylsilanes

1-(Trialkylsilyl)alkylamine derivatives

Allylsilanes

β-(Z)-vinylsilanes

β-(E)-vinylsilanes

α-Vinylsilanes

1-Phenylethanol

Acetophenone

Benzyl alcohol

Benzaldehyde

Benzoic acid

Carbon dioxide (CO₂)

Hydrogen (H₂)

Theoretical and Computational Investigations of Acetic Acid Rhodium Catalysis

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for studying the catalytic cycles of rhodium complexes, offering detailed mechanistic pathways and energetic profiles.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been pivotal in elucidating the mechanisms of key rhodium-catalyzed reactions relevant to acetic acid synthesis and related processes. For the Monsanto process, the carbonylation of methanol (B129727) to acetic acid, DFT studies have mapped out the catalytic cycle, identifying intermediates and transition states whiterose.ac.ukijcce.ac.irmdpi.comresearchgate.net. These studies have characterized steps such as the oxidative addition of methyl iodide (CH₃I) to the rhodium center, often described as proceeding via an SN2-like back-side attack whiterose.ac.uk. The subsequent migratory insertion of carbon monoxide (CO) into the Rh-CH₃ bond is frequently depicted as a concerted movement of the methyl and CO groups, typically predicted to occur with a low activation barrier whiterose.ac.uk. Computational investigations have also examined the influence of solvent and ligand effects on these critical reaction steps whiterose.ac.uk.

Beyond acetic acid synthesis, DFT has been applied to understand mechanisms in various rhodium-catalyzed transformations, providing a broader understanding of rhodium's catalytic behavior. For instance, studies on rhodium-catalyzed C–H activation have identified rate-determining steps, such as C–H bond cleavage rsc.orgacs.org, and explored reaction pathways involving intermediates like rhodacyclopentadienes or metallacycle-acetic acid complexes nih.govnih.gov. Activation barriers for various elementary steps, including proton transfers and hydrogen activation, have been computed, offering detailed mechanistic insights nih.govacs.org.

Prediction of Selectivity and Reactivity Profiles

DFT calculations are instrumental in predicting the selectivity of rhodium catalysts, a critical aspect for optimizing chemical processes. In rhodium-catalyzed hydroformylation, for example, DFT studies have investigated the origin of regioselectivity, analyzing how ligand structures, such as the bite angle of diphosphine ligands, influence the ratio of linear to branched products (L:B ratio) capes.gov.brnsf.gov. These investigations have revealed that nonbonding interactions between ligand substituents and the substrate can significantly dictate regioselectivity, sometimes playing a more dominant role than direct orbital effects associated with the ligand's geometry capes.gov.br. The accuracy of these selectivity predictions can be influenced by the choice of DFT functional and the inclusion of dispersion corrections nsf.gov.

Furthermore, DFT has been used to explore structure-sensitive reactivity in rhodium catalysis. For example, studies on syngas conversion over different rhodium facets have predicted distinct selectivities, with the Rh(111) surface showing intrinsic selectivity towards acetaldehyde, while the Rh(211) surface favors methane (B114726) formation researchgate.net. In C–H activation reactions, DFT has helped differentiate between kinetic and thermodynamic control, suggesting that rhodium catalysts may operate under thermodynamic control in certain C–H activation scenarios rsc.org. The impact of solvent on product selectivity has also been computationally investigated, providing explanations for observed experimental outcomes acs.org.

Analysis of Electronic Structures of Intermediates and Catalysts

Understanding the electronic structure of rhodium intermediates and catalysts is fundamental to comprehending their reactivity. DFT calculations are employed to analyze the nature of the Rh-Rh bond in dimeric rhodium complexes, such as dirhodium tetraacetate, and how this bond is influenced by the bridging ligands mdpi.comresearchgate.net. These studies focus on predicting Rh-Rh bond lengths, which are known to be sensitive to the electronic and steric properties of the ligands researchgate.net. Comparisons between relativistic and non-relativistic DFT calculations have demonstrated that relativistic effects can significantly alter computed Rh-Rh bond lengths, often yielding values that better align with experimental data mdpi.com. For instance, relativistic DFT calculations have accurately reproduced experimental Rh-Rh bond lengths in rhodium acetate (B1210297) complexes by incorporating scalar relativistic effects mdpi.com.

DFT is also utilized to analyze how ligands and solvent molecules interact with the rhodium center, thereby modulating its electronic properties and catalytic activity whiterose.ac.ukunina.itrsc.org. Electronic structure analyses have provided insights into why certain rhodium centers, particularly those coordinated within a protein environment, might exhibit enhanced Lewis acidity unina.it. The importance of employing appropriate computational methodologies, including hybrid functionals and accounting for relativistic effects, has been underscored for achieving accurate descriptions of rhodium complex electronic structures, which is crucial for predicting their reactivity and spectroscopic characteristics rsc.org.

Relativistic Effects in Rhodium Complexes

The high atomic number of rhodium necessitates the consideration of relativistic effects in computational studies to achieve high accuracy mdpi.comresearchgate.net. These effects arise from the high velocity of electrons in the inner atomic shells, which can influence the valence electrons and thus the chemical properties of the element. Scalar relativistic DFT methods, which account for the mass-velocity and Darwin relativistic effects, are often employed.

Studies on rhodium acetate have shown that non-relativistic calculations can lead to Rh-Rh bond lengths that are significantly longer than experimentally determined values. In contrast, calculations that include scalar relativistic effects, particularly when using appropriate effective core potentials, provide better agreement with experimental data mdpi.com. Similarly, in spectroscopic investigations, relativistic effects are critical for accurately predicting NMR chemical shift tensors for rhodium nuclei. Four-component relativistic calculations have demonstrated a marked improvement in the correlation between computed and experimental NMR shifts compared to non-relativistic approaches rsc.orgresearchgate.net. While these relativistic corrections are generally less pronounced for rhodium than for heavier elements like iridium, they are still substantial enough to be important for high-fidelity computational chemistry studies researchgate.net.

Advanced Computational Methodologies (e.g., Microkinetic Simulations, QM/MM)

Microkinetic Simulations

QM/MM Methods

Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM calculations for the reactive center with the efficiency of MM methods for the surrounding environment, such as solvents or protein active sites ub.eduresearchgate.net. This hybrid approach is particularly valuable for studying complex catalytic systems where a detailed electronic description of the active site is required, while the larger system's influence is also considered. QM/MM has been extensively applied to investigate selectivity in homogeneous catalysis, including regioselectivity and enantioselectivity in rhodium-catalyzed reactions like hydrogenation and hydroformylation capes.gov.brub.eduresearchgate.net. By enabling the study of more realistic and larger systems, QM/MM methods provide deeper insights into the mechanistic origins of selectivity by dissecting the contributions of various interactions, such as those between ligands and substrates capes.gov.br.

Compound List:

Acetic acid

Rhodium

Methanol

Carbon monoxide (CO)

Methyl iodide (CH₃I)

Iridium

Trifluoroacetate

Ethylene

Trimethylphosphine (PMe₃)

Allylic acetate

Diazo compounds

Carbene

Isoprene

Diphosphine ligands (e.g., xantphos, dppe)

Phosphine (B1218219) ligands (e.g., PPh₃)

Acetylene

1,3-diynes

Dicarbonyl compounds

2-arylpyridines

3-aryl-2H-azirines

Methyl acetate

Acetic anhydride (B1165640)

Acetaldehyde

Formate complex

Advanced Research Directions and Future Perspectives

Development of Novel Chiral Dirhodium Catalysts

The quest for higher enantioselectivity in asymmetric catalysis is a primary driver of research. While dirhodium tetraacetate itself is achiral, it serves as a foundational precursor for a vast family of chiral dirhodium(II) catalysts. The primary strategy involves the exchange of acetate (B1210297) ligands with chiral carboxylates or carboxamidates.

Chiral Carboxylate and Carboxamidate Ligands: The design of chiral dirhodium(II) paddlewheel complexes is a major area of focus for asymmetric metal carbene and nitrene reactions. nih.gov The electronic and steric properties of the bridging ligands are critical in creating a chiral environment around the two metal centers, which dictates the stereochemical outcome of reactions.

Prolinate-Based Catalysts: A significant breakthrough came with the development of dirhodium tetraprolinate catalysts. For instance, the D₂-symmetric dirhodium prolinate complex, Rh₂(S-biTISP)₂, has proven to be a highly effective catalyst for asymmetric cyclopropanation reactions, achieving impressive turnover numbers. researchgate.netnih.gov The exceptional enantioselectivity of catalysts like dirhodium tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate], or Rh₂(S-DOSP)₄, is attributed to the creation of a well-defined chiral pocket that limits the trajectories of substrate approach to the carbene intermediate. nih.govresearchgate.net

Carboxamidate-Based Catalysts: Chiral dirhodium carboxamidates represent another powerful class of catalysts. researchgate.net These catalysts, such as those derived from pyroglutamate, offer a rigid and tunable chiral environment. For example, Rh₂(S-nap)₄, a valerolactam-derived complex, has demonstrated high levels of asymmetric induction in the intramolecular C-H amination of sulfamate (B1201201) esters, with enantiomeric excesses ranging from 60-99%. nih.govnih.gov The strongly donating nature of carboxamidate ligands can stabilize the reactive nitrene intermediate, leading to more discriminating and selective transformations. nih.gov

The steric bulk of the ligands plays a crucial role. Increasing the steric hindrance at the α-carbon of the ligand, as seen in the progression from Rh₂(S-PTA)₄ to Rh₂(S-PTTL)₄ and further to Rh₂(S-PTAD)₄, has been shown to enhance enantioselectivity in several reactions, including cyclopropanation and tandem ylide formation/cycloaddition. nih.gov

Interactive Table: Performance of Selected Chiral Dirhodium Catalysts

| Catalyst | Reaction Type | Substrates | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Cyclopropanation | Styrene + Methyl phenyldiazoacetate | Up to 98% | researchgate.netnih.gov |

| Rh₂(S-PTAD)₄ | Cyclopropanation | Styrene + α-diazobenzylphosphonate | 99% | nih.gov |

| Rh₂(S-nap)₄ | Intramolecular C-H Amination | 3-Arylpropylsulfamates | 60-99% | nih.gov |

| Rh₂(R-BTPCP)₄ | Cyclopropanation | Styrene + Methyl styryldiazoacetate | 92% | nih.govnih.gov |

Future research will continue to focus on the rational design of ligands to fine-tune the catalyst's chiral pocket, aiming for perfect enantiocontrol in an even broader range of chemical transformations. nih.govnih.gov

Catalyst Immobilization and Heterogenization Strategies

A significant drawback of homogeneous catalysts like dirhodium tetraacetate is the difficulty of separating them from the reaction mixture, which leads to product contamination and loss of the expensive rhodium metal. nih.gov To address this, extensive research is focused on immobilization and heterogenization strategies.

Common Supports and Immobilization Methods: The most common approach is to anchor the dirhodium catalyst onto an insoluble support.

Silica (B1680970) Supports: Mesoporous silica, such as SBA-15, is a popular choice due to its high surface area and tunable pore size. datapdf.comdntb.gov.ua Catalysts can be covalently attached to the silica surface. An optimized strategy involves studying the effect of the ligand immobilization position and the support's mesopore length to enhance active site accessibility and turnover frequency. nih.gov For example, a dirhodium catalyst immobilized on platelet SBA-15 maintained its yield and selectivity over ten reaction cycles. researchgate.net

Polymeric Supports: Polymers offer a versatile platform for catalyst immobilization. nih.gov Porous organic polymers, prepared from functionalized monomers, can support rhodium catalysts that exhibit high activity and regioselectivity in reactions like hydroformylation. acs.org These polymer-supported catalysts can often be recycled multiple times without a significant loss of activity. acs.orgresearchgate.net A "catalyst-in-bag" system, where a soluble dirhodium complex is enclosed in a reusable dialysis membrane, has also been developed, facilitating easy recovery and recycling. acs.org

Other Supports: Other materials like cellulose (B213188) nanocrystals and metal-organic frameworks (MOFs) are also being explored as supports for dirhodium catalysts. nih.govcanberra.edu.au

Performance of Heterogenized Catalysts: The goal of heterogenization is to create a recyclable catalyst that retains the high activity and selectivity of its homogeneous counterpart. While leaching of the metal from the support can be a challenge, careful design of the linker and support can minimize this issue. nih.govacs.org

Interactive Table: Performance of Immobilized Dirhodium Catalysts

| Catalyst System | Reaction | Performance Metric | Result | Reference |

|---|---|---|---|---|

| Rh/TPPMS/IRA96 (Polymer Resin) | Steroid Hydrogenation | Recyclability | No loss of activity after 3 cycles | researchgate.net |

| Rh(acac)CO₂ on Porous Polymer | Olefin Hydroformylation | Turnover Number (TON) | Up to 45.3 x 10⁴ | acs.org |

| Rh(acac)CO₂ on Porous Polymer | Olefin Hydroformylation | Recyclability | Reusable for at least 10 cycles | acs.org |

| Rh₂(S-TPPTTL)₄ in Bz-membrane bag | Cyclopropanation | Catalyst Recovery | 99% after 4 washes | acs.org |

Future work in this area will likely focus on developing even more robust immobilization techniques and exploring novel support materials to create highly active, selective, and indefinitely recyclable catalysts.

Applications in Complex Molecule and Natural Product Synthesis

Dirhodium tetraacetate and its derivatives are powerful tools for the construction of complex molecular architectures, making them invaluable in the total synthesis of natural products and other biologically active compounds. nih.govrsc.org The ability of these catalysts to mediate transformations like C-H activation and cycloaddition reactions allows for novel and efficient retrosynthetic disconnections. nih.govrsc.org

C-H Activation/Functionalization: Rhodium-catalyzed C-H activation has become a cornerstone of modern synthetic strategy. nih.govrsc.orgacs.orgnih.gov It allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, often with high levels of regio- and stereoselectivity. This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. acs.org The strategy has been successfully applied to the synthesis of a wide array of natural products. nih.govrsc.org For example, rhodium(III)-catalyzed C-H activation is extensively used for the synthesis of varied and complex indole (B1671886) scaffolds. scm.com

Cycloaddition Reactions: Rhodium catalysts are highly effective in promoting various cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic systems. datapdf.comnih.gov These include [2+2+2], [4+2], and [5+2] cycloadditions, which efficiently assemble complex ring systems from simple unsaturated precursors with high atom economy. nih.govdoi.orgfrontiersin.org For instance, a rhodium-catalyzed [3+1+2] cycloaddition of diene-vinylcyclopropanes and carbon monoxide has been developed to construct 5/6 fused ring systems containing two adjacent bridgehead quaternary centers, a challenging structural motif found in several natural products. datapdf.com

The application of rhodium catalysis in total synthesis is a testament to its reliability and versatility, enabling chemists to access complex molecular targets with greater efficiency. acs.org

Integration with Green Chemistry Principles and Flow Chemistry

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly influencing catalyst and process design. Dirhodium catalysis is being adapted to meet these goals through catalyst recycling and the use of continuous flow technology.

Green Chemistry Principles: The development of recyclable heterogeneous catalysts, as discussed in section 7.2, is a key aspect of green chemistry, as it minimizes waste and conserves the precious rhodium metal. nih.govacs.orgmdpi.com Furthermore, research is being conducted on using more environmentally benign solvents. For instance, a rhodium-catalyzed C-H activation/[4+2] annulation has been developed using ethanol (B145695) as a green solvent, with the catalytic system being recyclable. rsc.org Achieving high turnover numbers (TONs) and turnover frequencies (TOFs) is another green objective, as it means less catalyst is required for a given transformation. nih.govumb.edu Kinetic studies have enabled the development of systems with extremely low catalyst loadings (e.g., 0.001 mol%), achieving TONs as high as 580,000 in C-H functionalization reactions. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for higher yields and selectivities. nih.govthieme-connect.comresearchgate.net The immobilization of dirhodium catalysts on solid supports is particularly well-suited for use in packed-bed flow reactors. nih.gov This setup allows for the continuous processing of starting materials over the catalyst bed, with the product emerging in a continuous stream. An optimized immobilized dirhodium catalyst in a packed-bed flow reactor has been shown to achieve comparable yields and enantioselectivities to homogeneous batch reactions, while maintaining performance over multiple recycles. nih.gov Flow reactors also provide a safer way to handle potentially hazardous reagents, such as diazo compounds, which are common precursors in rhodium-catalyzed carbene chemistry. A continuous-flow protocol for the in-situ generation and immediate use of an aryldiazoacetate in a dirhodium-catalyzed cyclopropanation has been developed, minimizing the accumulation of the energetic diazo compound. thieme-connect.com

The integration of rhodium catalysis with flow technology is a rapidly growing area that promises to make these powerful synthetic methods more sustainable, safer, and more efficient for large-scale applications. researchgate.net

Exploration of New Reaction Manifolds and Substrate Classes

A major thrust in current research is to expand the synthetic utility of dirhodium catalysts by discovering entirely new types of reactions and by demonstrating their applicability to previously unreactive classes of substrates.

New Reaction Manifolds: While cyclopropanation and C-H insertion are the classic reactions of rhodium carbenes, researchers are continuously exploring new transformations. This includes the development of novel cycloaddition cascades. For example, rhodium catalysts have been employed in [3+1+2], [5+2], and [5+1] cycloadditions, providing access to complex polycyclic skeletons that would be difficult to synthesize by other means. datapdf.comfrontiersin.org The ability to control reaction pathways to favor different cycloaddition modes by tuning the catalyst and substrates is a key area of investigation. datapdf.comnih.gov Furthermore, dirhodium catalysts are being explored for reactions beyond carbene and nitrene transfer, including their use as Lewis acids to catalyze processes like hetero-Diels-Alder reactions with high enantiocontrol. researchgate.net

New Substrate Classes: The scope of substrates that can be effectively functionalized by dirhodium catalysts is constantly being broadened. A significant advance has been the development of "donor/acceptor" carbenes, which are sufficiently reactive to functionalize even unactivated C-H bonds but are selective enough to do so cleanly. researchgate.net This has opened the door to the direct functionalization of simple alkanes. nih.gov Computational and experimental studies are ongoing to understand the subtle electronic and steric factors that govern the reactivity of different carbene types, such as diarylcarbenes, which have been shown to exhibit reactivity more akin to donor/acceptor carbenes than previously thought. rsc.org The reactivity of rhodium nitrenes generated from various precursors is also being studied to modulate regioselectivity in C-H amination reactions. nih.govfrontiersin.org

The discovery of new reaction pathways and the expansion of compatible substrates will continue to enhance the power and reach of rhodium catalysis in synthetic organic chemistry.

Interaction with Biomolecules and Artificial Metalloenzymes

The interface between transition metal catalysis and biology is a burgeoning field of research. Scientists are exploring how dirhodium complexes interact with biological macromolecules like proteins and DNA, and are harnessing this knowledge to create novel biohybrid catalysts known as artificial metalloenzymes.

Interaction with Biomolecules: Studies have shown that dirhodium tetraacetate and its derivatives can bind to proteins. canberra.edu.ausciencenet.cn X-ray crystallography has revealed that dirhodium units can coordinate to the side chains of specific amino acid residues, such as histidine, arginine, and aspartate, on the surface of proteins like Ribonuclease A (RNase A) and lysozyme. mdpi.comsciencenet.cn The nature of the interaction can vary, with some studies showing the intact dirhodium paddlewheel structure binding at an axial site, while others indicate partial or complete breakdown of the complex upon binding. canberra.edu.ausciencenet.cn These interactions are not only relevant to the potential biological activity of these compounds but also provide a foundation for designing new catalysts. canberra.edu.aumt.com

Artificial Metalloenzymes (ArMs): A particularly exciting direction is the creation of artificial metalloenzymes by incorporating a synthetic metal catalyst, such as a dirhodium complex, into a protein scaffold. acs.orgornl.gov The protein environment acts as a "second coordination sphere," providing a chiral pocket that can control the selectivity and activity of the metal catalyst in ways not possible with the small molecule catalyst alone. acs.org By covalently attaching a dirhodium cofactor to a protein scaffold like prolyl oligopeptidase (POP), researchers have created ArMs that can catalyze a range of carbene transfer reactions (N-H, S-H, Si-H, and C-H insertions) with enhanced rates and enantioselectivities. acs.orgornl.gov Moreover, these ArMs can be optimized through directed evolution, a powerful technique borrowed from nature, to further improve their catalytic properties for specific, non-natural reactions. acs.orgnsf.gov This approach has the potential to combine the broad reaction scope of transition metal catalysis with the exquisite selectivity of enzymes. nih.govresearchgate.net

The development of dirhodium-based artificial metalloenzymes represents a paradigm shift, moving towards catalysts that possess enzyme-like control over chemical reactions, opening new avenues for highly selective synthesis both in vitro and potentially within living systems. acs.orgrsc.org

In-situ and Operando Spectroscopic Characterization of Catalytic Intermediates

A deep understanding of a catalytic cycle requires the direct observation and characterization of the transient intermediates involved. Advances in spectroscopic techniques are now allowing chemists to study rhodium-catalyzed reactions as they happen (in-situ and operando), providing unprecedented mechanistic insights.

Detecting Reactive Intermediates: Many reactions catalyzed by dirhodium(II) complexes are proposed to proceed through highly reactive carbene or nitrene intermediates. nih.govprinceton.edu For a long time, these species were too fleeting to be observed directly. However, recent studies have successfully generated and characterized a metastable dirhodium-carbene intermediate. nih.gov Using a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, coupled with theoretical calculations, the structure and bonding of the Rh=C bond were elucidated. researchgate.netnih.govscm.com For example, the 13C NMR signal for a dirhodium carbene was predicted by DFT calculations to be in the range of δ = 218-270 ppm and was subsequently observed experimentally at δ = 240 ppm. scm.com

Operando Spectroscopy: Operando spectroscopy involves monitoring a catalytic reaction under actual working conditions while simultaneously measuring its performance (e.g., conversion and selectivity). rsc.orgornl.govrsc.org Fourier-transform infrared (FTIR) spectroscopy is a particularly powerful tool for this purpose. rsc.orgmt.com By monitoring the characteristic vibrational frequencies of species in the reaction mixture, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of catalytic intermediates. rsc.org Operando FTIR has been used to study the degradation of rhodium catalysts in hydroformylation reactions, correlating structural changes in the catalyst (e.g., the formation of rhodium carbonyl clusters) with a loss of selectivity. rsc.org It is also used to monitor the kinetics of carbene formation from diazo compounds, providing crucial data for reaction optimization and the development of safer processes. mt.com

These advanced spectroscopic methods are transforming the study of catalysis from a "black box" approach to a detailed, molecular-level investigation, paving the way for the rational design of more efficient and selective catalysts. rsc.orgornl.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to study the catalytic efficiency of rhodium complexes in acetic acid synthesis?

- Methodology :

- Variable Control : Design experiments with controlled variables such as rhodium concentration, reaction temperature (typically 150–200°C), CO partial pressure, and promoter (e.g., methyl iodide) concentration, as these directly influence reaction kinetics .

- Kinetic Analysis : Use time-resolved sampling to measure reaction rates. Rhodium-catalyzed methanol carbonylation exhibits zero-order dependence on methanol and CO but first-order dependence on methyl iodide and rhodium concentration .

- Data Validation : Compare results with established kinetic models (e.g., Monsanto or Cativa processes) to validate mechanistic assumptions .

Q. What characterization techniques are critical for identifying rhodium species in heterogeneous catalysts?

- Methodology :

- Spectroscopy : Employ X-ray absorption spectroscopy (XAS) to probe rhodium oxidation states and coordination environments. Single-atom Rh catalysts in zeolites require high-resolution techniques like EXAFS to confirm isolated Rh sites .

- Electron Microscopy : Use TEM/STEM to visualize Rh dispersion on supports (e.g., ZSM-5 or carbon).

- Surface Analysis : XPS quantifies Rh surface composition and detects potential leaching during catalytic cycles .

Q. How can researchers optimize reaction conditions for rhodium-catalyzed acetic acid production while minimizing metal loss?

- Methodology :

- Stabilizer Screening : Test metal salt stabilizers (e.g., Ru or Sn salts) at molar ratios of 0.1:1 to 20:1 (metal:Rh) to inhibit Rh precipitation in low-water systems .

- Solvent Effects : Evaluate polar solvents (e.g., acetic acid) to enhance reaction rates and stabilize intermediates .

- Reusability Tests : Conduct multiple catalytic cycles with ICP-MS analysis to quantify Rh leaching and assess catalyst longevity .

Advanced Research Questions

Q. How can contradictory data on reaction mechanisms in rhodium-catalyzed carbonylation be resolved?

- Methodology :

- Isotopic Labeling : Use ¹³C-labeled CO or CH₃OH to trace carbon pathways and distinguish between competing mechanisms (e.g., methyl migration vs. CO insertion) .

- In-situ Spectroscopy : Operando IR or Raman spectroscopy monitors intermediate species (e.g., Rh–CO or Rh–CH₃) under realistic reaction conditions .

- Computational Modeling : Density functional theory (DFT) simulations clarify transition states and energetics, reconciling discrepancies between experimental and theoretical data .

Q. What advanced strategies enhance the stability of single-atom rhodium catalysts in oxidative methane conversion to acetic acid?

- Methodology :

- Support Engineering : Functionalize zeolite supports with nitrogen-rich polymers to anchor Rh atoms, preventing aggregation during pyrolysis .

- Synchrotron Studies : Utilize XAS and XPS at synchrotron facilities to track Rh structural changes during catalysis at atomic resolution .

- Accelerated Stability Testing : Expose catalysts to extreme conditions (e.g., high O₂ pressure) and use TEM to assess Rh mobility .

Q. How do promoter additives (e.g., iodide salts) influence the electronic structure of rhodium catalysts?

- Methodology :

- Electrochemical Analysis : Cyclic voltammetry reveals shifts in Rh redox potentials induced by iodide coordination .

- DFT Calculations : Model electron density changes in Rh complexes with/without promoters to predict ligand effects on catalytic activity .

- Microkinetic Modeling : Integrate experimental rate data with electronic structure insights to refine promoter-optimization strategies .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are recommended for analyzing catalytic performance data?

- Methodology :

- Multivariate Regression : Correlate reaction variables (temperature, pressure, Rh loading) with acetic acid yield using software like R or Python .

- Error Analysis : Report confidence intervals for kinetic parameters (e.g., turnover frequency) to quantify reproducibility .

- Data Archiving : Use platforms like Zenodo to share raw datasets, ensuring transparency and enabling meta-analyses .

Q. How should researchers structure manuscripts to meet journal standards for rhodium catalysis studies?

- Methodology :

- Abstract Clarity : Include background, purpose, methods (e.g., XAS, kinetic modeling), key findings (e.g., Rh stability trends), and implications .

- Reproducibility : Detail catalyst synthesis steps, reaction conditions, and characterization protocols to enable replication .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per CONSORT or SRQR guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.